2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid
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Overview
Description
2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a spirocyclic framework, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The Boc protecting group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical reactions and interactions, making it a versatile tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-(tert-Butoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl)acetic acid
- 2-(9-(tert-Butoxycarbonyl)-4-oxo-1,5-dioxa-9-azaspiro[5.5]undec-2-en-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid stands out due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination of features imparts unique chemical reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H27NO5 |
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Molecular Weight |
313.39 g/mol |
IUPAC Name |
2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecan-4-yl]acetic acid |
InChI |
InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-7-5-16(6-8-17)11-12(4-9-21-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
RCJHAFATPHWDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CC(=O)O |
Origin of Product |
United States |
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